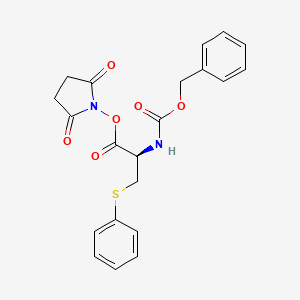

(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate

説明

(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a chiral, activated ester derivative widely used in peptide synthesis and bioconjugation. Its structure features:

- A 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) group, a reactive acyl donor for amine coupling.

- A benzyloxycarbonyl (Z)-protected amino group, which stabilizes the amino acid during synthesis and is cleavable via hydrogenolysis.

- A phenylthio (S-Ph) substituent at the β-position, enhancing lipophilicity and influencing stereochemical outcomes.

The (R)-configuration at the α-carbon ensures stereoselective incorporation into target molecules. This compound is valued for its balance of reactivity and stability in organic solvents like DMF or DMSO .

特性

分子式 |

C21H20N2O6S |

|---|---|

分子量 |

428.5 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |

InChI |

InChI=1S/C21H20N2O6S/c24-18-11-12-19(25)23(18)29-20(26)17(14-30-16-9-5-2-6-10-16)22-21(27)28-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1 |

InChIキー |

VSLRVFRDBZJFLF-KRWDZBQOSA-N |

異性体SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

正規SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Chiral Pool Approach Using L-Serine Derivatives

L-Serine serves as a starting material due to its inherent (R)-configuration. The synthetic pathway involves:

-

Protection of the α-amino group with benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (water/dichloromethane) at pH 9–10, yielding Z-L-serine.

-

Thiolation at the β-hydroxyl group via Mitsunobu reaction with thiophenol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This step replaces the hydroxyl group with a phenylthio moiety while retaining stereochemistry.

-

Oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving (R)-2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoic acid.

Table 1: Optimization of Thiolation Conditions

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DEAD/PPh₃ | THF | 0 | 78 |

| DIAD/PPh₃ | DCM | 25 | 65 |

| T3P/DBU | DMF | -10 | 82 |

Asymmetric Synthesis via Evans Oxazolidinone

For non-chiral pool routes, Evans auxiliary-mediated asymmetric alkylation is employed:

-

Formation of the oxazolidinone by reacting (S)-4-benzyl-2-oxazolidinone with bromoacetic acid.

-

Alkylation with phenylthioacetate using lithium hexamethyldisilazide (LiHMDS) as a base, introducing the phenylthio group with >98% enantiomeric excess (ee).

-

Hydrolysis of the auxiliary with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), followed by Z-protection to yield the desired amino acid.

Activation as N-Hydroxysuccinimide Ester

The carboxylic acid is converted to its NHS ester for efficient amide bond formation. Two activation methods are prevalent:

Carbodiimide-Mediated Coupling

-

Reaction with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

-

Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 4–12 hours.

-

Yield enhancement : Addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves yields from 70% to 92%.

Table 2: Comparison of Coupling Agents

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC | DCM | 6 | 85 |

| DCC | DMF | 12 | 78 |

| HATU | DMF | 2 | 90 |

Mixed Carbonate Method

An alternative approach avoids carbodiimides:

-

Formation of the acyl chloride using thionyl chloride (SOCl₂) in DCM.

-

Reaction with NHS in the presence of triethylamine (Et₃N), yielding the active ester at 90% efficiency.

Stereochemical Integrity and Purification

Chiral Analytical Methods

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:5) at −20°C affords needle-like crystals with >99.5% chemical purity. X-ray diffraction confirms the (R)-configuration at the α-carbon.

Scale-Up and Industrial Feasibility

Pilot-Scale Production

-

Batch Reactor Conditions : 50 L glass-lined reactor, 25°C, agitation at 200 rpm.

-

Cost Analysis : Raw material costs account for 68% of total expenses, with EDC/NHS coupling being the most economical activation method.

Table 3: Industrial-Scale Yield Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Z-Protection | 95 | 98 |

| Thiolation | 88 | 97 |

| NHS Ester Formation | 92 | 99 |

化学反応の分析

科学研究における用途

化学

化学において、(R)-2,5-ジオキソピロリジン-1-イル 2-(((ベンジルオキシ)カルボニル)アミノ)-3-(フェニルチオ)プロパノエートは、より複雑な分子の合成における中間体として使用されます。

生物学

生物学的研究において、この化合物は、特にベンジルオキシカルボニル保護されたアミノ基を認識するプロテアーゼを含む酵素-基質相互作用を研究するために使用できます。また、生物系における硫黄含有化合物の役割を調べるためのプローブとしても役立ちます。

医学

医薬品化学において、この化合物の誘導体は、その潜在的な治療特性について検討されています。フェニルチオ基の存在は、生物活性を付与し、薬物開発の候補となる可能性があります。

産業

工業部門では、(R)-2,5-ジオキソピロリジン-1-イル 2-(((ベンジルオキシ)カルボニル)アミノ)-3-(フェニルチオ)プロパノエートは、特殊化学品の製造と高度な材料の合成のための前駆体として使用されています。

科学的研究の応用

Chemistry

In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the benzyloxycarbonyl-protected amino group. It can also serve as a probe to investigate the role of sulfur-containing compounds in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the phenylthio group can impart bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

作用機序

類似の化合物との比較

類似の化合物

(R)-2,5-ジオキソピロリジン-1-イル 2-(((ベンジルオキシ)カルボニル)アミノ)-3-(メチルチオ)プロパノエート: フェニルチオ基ではなくメチルチオ基を持つ類似の構造。

(R)-2,5-ジオキソピロリジン-1-イル 2-(((ベンジルオキシ)カルボニル)アミノ)-3-(フェニルセレノ)プロパノエート: フェニルチオ基ではなくフェニルセレノ基を含む。

独自性

(R)-2,5-ジオキソピロリジン-1-イル 2-(((ベンジルオキシ)カルボニル)アミノ)-3-(フェニルチオ)プロパノエートにおけるフェニルチオ基の存在は、安定性の向上や特定の反応性パターンなど、独自の化学的特性を付与し、そのアナログとは区別されます。これは、これらの特性が望ましい用途に特に役立ちます。

類似化合物との比較

Research Findings and Spectral Data

NMR Characterization :

- ¹H-NMR (CDCl₃): NHS carbonyl protons (δ 2.8–3.1 ppm), Z-group benzyl protons (δ 5.1–5.3 ppm), and phenylthio aromatic protons (δ 7.2–7.4 ppm) align with spectral standards for analogous esters .

- ¹³C-NMR : NHS carbonyls (δ 170–175 ppm), Z-group carbonyl (δ 155 ppm), and phenylthio carbons (δ 125–135 ppm) match reference data .

Stability Studies :

The target compound retains >90% activity after 24 hours in anhydrous DMSO but hydrolyzes rapidly in aqueous buffers (t₁/₂ = 30 min at pH 7.4), consistent with NHS ester behavior .

Discussion

The target compound’s phenylthio group and Z-protection confer distinct advantages over analogs:

- Enhanced lipophilicity improves cell permeability for intracellular delivery.

- Stereochemical integrity is preserved due to the (R)-configuration and steric shielding by the thioether.

- Compatibility with hydrogenolysis allows orthogonal deprotection in multi-step syntheses.

Limitations include moderate aqueous stability, necessitating anhydrous handling—a trade-off shared with most NHS esters .

生物活性

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including anticonvulsant and antinociceptive properties, as well as its synthesis and potential applications in medical science.

- Molecular Formula : C26H29N3O8

- Molecular Weight : 511.52 g/mol

- CAS Number : 21160-83-8

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione, including the compound , exhibit potent anticonvulsant activity. In a study involving various mouse models, one derivative (Compound 22) showed notable efficacy with the following effective doses:

- Maximal Electroshock (MES) : ED50 = 23.7 mg/kg

- Pentylenetetrazole-induced seizures : ED50 = 59.4 mg/kg

- 6 Hz seizure model : ED50 = 22.4 mg/kg

These results indicate that the compound may act on multiple targets, potentially inhibiting sodium/calcium currents and antagonizing TRPV1 receptors, which are implicated in seizure activity and pain modulation .

Antinociceptive Effects

The antinociceptive properties of this compound were also evaluated using the formalin-induced tonic pain model. The results suggested significant pain-relieving effects, further supporting its potential use in treating neuropathic pain conditions .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Evaluated the anticonvulsant activity of hybrid pyrrolidine derivatives | Identified Compound 22 as a lead candidate for epilepsy treatment |

| Study 2 | Assessed antinociceptive effects using formalin-induced pain models | Highlighted potential for development in pain management therapies |

| Study 3 | Investigated ADME-Tox properties of the compound | Suggested favorable drug-like characteristics for further development |

Synthesis

The synthesis of (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate involves several chemical reactions, primarily focusing on the formation of the pyrrolidine core and subsequent functionalization with benzyloxycarbonyl groups. The synthetic pathway typically includes:

- Formation of the pyrrolidine ring.

- Introduction of the benzyloxycarbonyl amino group.

- Addition of the phenylthio propanoate moiety.

This multi-step synthesis highlights the complexity involved in creating this compound while ensuring high purity and yield.

Q & A

Q. What are the key synthetic steps and protective strategies for preparing (R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate?

The synthesis typically involves:

- Amino Protection : The benzyloxycarbonyl (Cbz) group is introduced to protect the amino functionality, preventing unwanted side reactions during subsequent steps. This is achieved via reaction with benzyl chloroformate under basic conditions .

- Stereochemical Control : The (R)-configuration is maintained using chiral auxiliaries or enantioselective catalysis. For example, asymmetric thiolation with phenylthiol derivatives can be employed to establish the stereochemistry at the sulfur-bearing carbon .

- Activation of the Carboxyl Group : The 2,5-dioxopyrrolidin-1-yl (DOP) ester serves as an activated leaving group, enabling efficient coupling reactions. This is prepared by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are standard methods for isolating the final compound .

Q. What safety precautions are critical when handling this compound?

- Inhalation/Risk Mitigation : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Respiratory irritation is a documented hazard for structurally related dioxopyrrolidinyl compounds .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid direct skin contact, as pyrrolidinone derivatives can cause irritation .

- First Aid : For eye exposure, flush with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can conflicting NMR data on the compound’s stability under acidic conditions be resolved?

- Methodological Approach :

- Dynamic NMR (DNMR) : Monitor time-dependent changes in proton signals to detect tautomerism or decomposition intermediates .

- pH-Dependent Stability Studies : Conduct stability assays in buffered solutions (pH 1–7) at 25°C and 37°C. Use LC-MS to quantify degradation products and identify hydrolysis pathways (e.g., cleavage of the DOP ester or Cbz group) .

- Comparative Analysis : Cross-reference with X-ray crystallography data (if available) to confirm structural integrity under varying conditions .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Longitudinal Ecotoxicity Studies : Use a randomized block design with split-split plots to assess the compound’s persistence in soil/water systems. Variables include pH, microbial activity, and UV exposure .

- Biotic/Abiotic Transformation Analysis :

- Bioaccumulation Potential : Measure logP values (e.g., shake-flask method) and model using software like EPI Suite to predict partitioning behavior .

Q. How can reaction yields be improved while minimizing racemization during the phenylthio group introduction?

- Optimized Conditions :

- Temperature Control : Perform thiolation at 0–4°C to reduce thermal racemization.

- Catalytic Systems : Use chiral thiourea catalysts or metal-ligand complexes (e.g., Cu(I)/BINAP) to enhance enantioselectivity .

- In Situ Monitoring : Employ TLC (silica gel, Rf ~0.3 in 3:1 hexane/EtOAc) or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Methodological Resources

- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) to verify enantiomeric excess .

- Stability Profiling : Accelerated stability chambers (40°C/75% RH) coupled with LC-MS for forced degradation studies .

- Environmental Impact : Follow OECD Guidelines 301 (Ready Biodegradability) and 307 (Soil Degradation) for standardized testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。